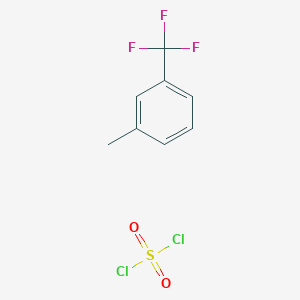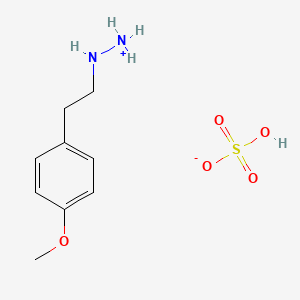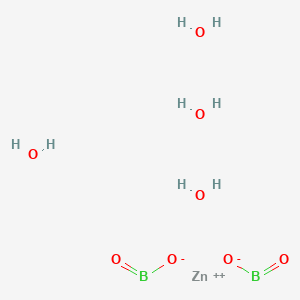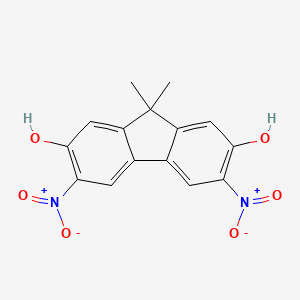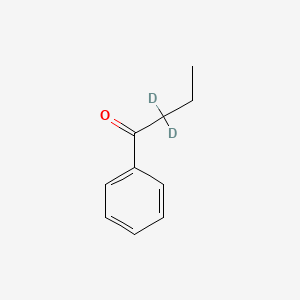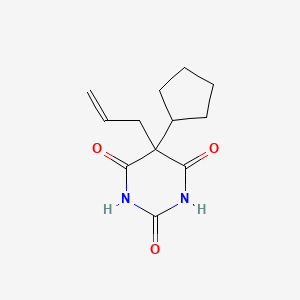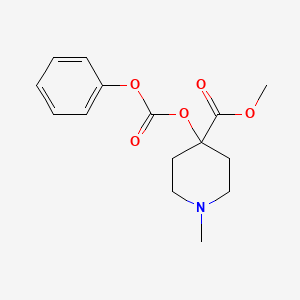
Ruthenate(2-), pentachloro-, dipotassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenate(2-), pentachloro-, dipotassium, also known as dipotassium pentachloro(nitrosyl)ruthenate(II), is a chemical compound with the formula K2Ru(NO)Cl5. This compound is a member of the organo-metallic family, which includes compounds containing metal-carbon bonds. It is known for its unique properties and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium pentachloro(nitrosyl)ruthenate(II) typically involves the reaction of ruthenium trichloride with potassium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dipotassium pentachloro(nitrosyl)ruthenate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of chloride ligands with other ligands such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state ruthenium compounds, while substitution reactions can yield various ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Dipotassium pentachloro(nitrosyl)ruthenate(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dipotassium pentachloro(nitrosyl)ruthenate(II) involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s nitrosyl group plays a crucial role in its reactivity and interactions with biomolecules .
Comparación Con Compuestos Similares
- Potassium tetrachloropalladate(II)
- Potassium tetracyanoplatinate(II)
- Potassium tetracyanonickelate(II)
- Potassium perruthenate
Comparison: Dipotassium pentachloro(nitrosyl)ruthenate(II) is unique due to its nitrosyl group, which imparts distinct reactivity and properties compared to other similar compounds. For instance, while potassium tetrachloropalladate(II) and potassium tetracyanoplatinate(II) are also used in catalysis, the presence of the nitrosyl group in dipotassium pentachloro(nitrosyl)ruthenate(II) allows for different types of interactions and applications .
Propiedades
Número CAS |
38386-99-1 |
|---|---|
Fórmula molecular |
Cl5K2Ru |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
dipotassium;pentachlororuthenium(2-) |
InChI |
InChI=1S/5ClH.2K.Ru/h5*1H;;;/q;;;;;2*+1;+3/p-5 |
Clave InChI |
IXYMQZXAJLWXRK-UHFFFAOYSA-I |
SMILES canónico |
Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
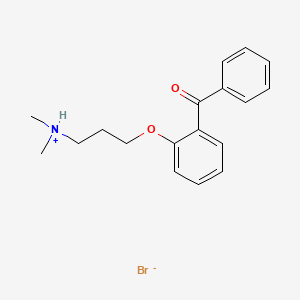
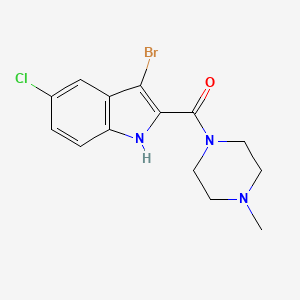
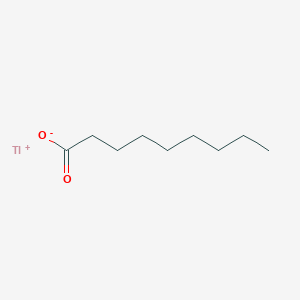
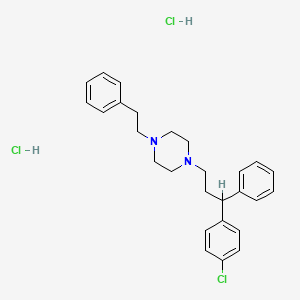

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
